5-Bromo-2-ethoxy-3-fluorobenzoic acid
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Overview
Description
5-Bromo-2-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-3-fluorobenzoic acid typically involves the bromination, fluorination, and ethoxylation of benzoic acid derivatives. One common method starts with the nitration of m-fluorobenzotrifluoride, followed by bromination, reduction, deamination, separation, and hydrolysis to yield the target product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-3-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and ethoxy compounds. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-2-ethoxy-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the bromine and fluorine atoms participate in reactions with electrophiles. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid, methyl ester
- 5-Bromo-3-ethoxy-2-fluorobenzoic acid
Uniqueness
5-Bromo-2-ethoxy-3-fluorobenzoic acid is unique due to its specific combination of bromine, ethoxy, and fluorine substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
RWPJBJFUDFBOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)C(=O)O |
Origin of Product |
United States |
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